4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine
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Overview
Description
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(trifluoromethyl)aniline under basic conditions to form the azo compound.
The reaction conditions for the coupling reaction usually involve maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain precise control over reaction conditions and to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylisocyanate
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is unique due to its combination of an azo group and a trifluoromethyl substituent. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
CAS No. |
851086-24-3 |
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Molecular Formula |
C13H11F3N4 |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H11F3N4/c14-13(15,16)8-1-4-10(5-2-8)19-20-12-6-3-9(17)7-11(12)18/h1-7H,17-18H2 |
InChI Key |
OHEZKXWFMRBODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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